
8-Bromo-6-hydroxy-1-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ブロモ-6-ヒドロキシ-1-ナフトアルデヒドは、分子式C11H7BrO2を持つ有機化合物です。これは、ナフトアルデヒドの誘導体であり、ナフタレン環の8位に臭素原子、6位にヒドロキシル基が存在することを特徴としています。
2. 製法
合成経路と反応条件: 8-ブロモ-6-ヒドロキシ-1-ナフトアルデヒドの合成は、通常、6-ヒドロキシ-1-ナフトアルデヒドの臭素化を伴います。一般的な方法の1つは、クロロホルムや四塩化炭素などの有機溶媒中で臭素を使用する方法です。反応は、8位での選択的臭素化を確実にするために、制御された条件下で行われます。
工業生産方法: 8-ブロモ-6-ヒドロキシ-1-ナフトアルデヒドの工業生産には、反応パラメータを正確に制御するために自動化された反応器を使用する大規模な臭素化プロセスが含まれる場合があります。触媒の使用と最適化された反応条件は、収率と純度を高めることができます。
反応の種類:
酸化: 8-ブロモ-6-ヒドロキシ-1-ナフトアルデヒドは、酸化反応を起こして対応するカルボン酸またはキノンを形成することができます。
還元: 還元反応は、アルデヒド基をアルコール基に変換し、8-ブロモ-6-ヒドロキシ-1-ナフトイルメタノールを形成します。
置換: 臭素原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
形成される主な生成物:
酸化: 8-ブロモ-6-ヒドロキシ-1-ナフト酸または8-ブロモ-6-ヒドロキシ-1,4-ナフトキノン。
還元: 8-ブロモ-6-ヒドロキシ-1-ナフトイルメタノール。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
8-ブロモ-6-ヒドロキシ-1-ナフトアルデヒドは、科学研究においてさまざまな応用があります。
化学: 複雑な有機分子の合成における構成ブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 医薬品開発における治療剤としての可能性を探るための研究が進行中です。
産業: 染料、顔料、その他の工業用化学品の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-hydroxy-1-naphthaldehyde typically involves the bromination of 6-hydroxy-1-naphthaldehyde. One common method includes the use of bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 8-Bromo-6-hydroxy-1-naphthylmethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 8-Bromo-6-hydroxy-1-naphthoic acid or 8-Bromo-6-hydroxy-1,4-naphthoquinone.
Reduction: 8-Bromo-6-hydroxy-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-Bromo-6-hydroxy-1-naphthaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
8-ブロモ-6-ヒドロキシ-1-ナフトアルデヒドの作用機序には、特定の分子標的と経路との相互作用が含まれます。アルデヒド基は、タンパク質や酵素の求核部位と共有結合を形成し、それらの活性を阻害する可能性があります。臭素とヒドロキシル基も、化合物の結合親和性と特異性に影響を与えることで、生物活性に貢献する可能性があります。
類似の化合物:
6-ヒドロキシ-1-ナフトアルデヒド: 臭素原子が欠如しており、化学反応性と生物活性が異なります。
8-ブロモ-1-ナフトアルデヒド: ヒドロキシル基が欠如しており、溶解度と反応性に影響を与えます。
6-ブロモ-2-ヒドロキシ-1-ナフトアルデヒド: 類似の構造ですが、置換パターンが異なり、化学的性質が異なります。
ユニークさ: 8-ブロモ-6-ヒドロキシ-1-ナフトアルデヒドは、臭素とヒドロキシル基の特定の位置により、独特の化学的および生物学的特性を付与しているため、ユニークです。これは、標的を絞った研究やアプリケーションに役立つ化合物です。
類似化合物との比較
6-Hydroxy-1-naphthaldehyde: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-Bromo-1-naphthaldehyde: Lacks the hydroxyl group, which affects its solubility and reactivity.
6-Bromo-2-hydroxy-1-naphthaldehyde: Similar structure but with different substitution pattern, leading to varied chemical properties.
Uniqueness: 8-Bromo-6-hydroxy-1-naphthaldehyde is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
特性
分子式 |
C11H7BrO2 |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
8-bromo-6-hydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7BrO2/c12-10-5-9(14)4-7-2-1-3-8(6-13)11(7)10/h1-6,14H |
InChIキー |
KOFVWQJOMGWBEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2C(=C1)C=O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


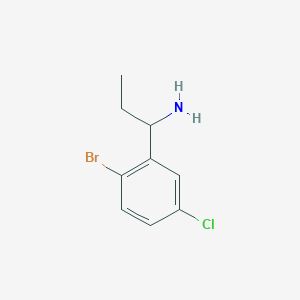

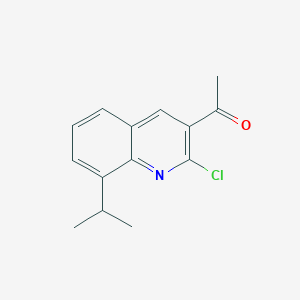

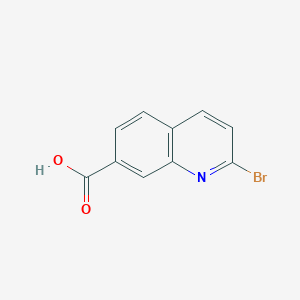

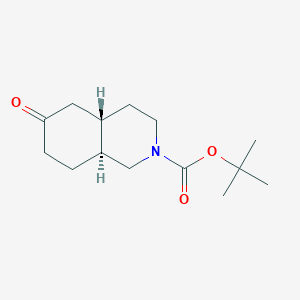
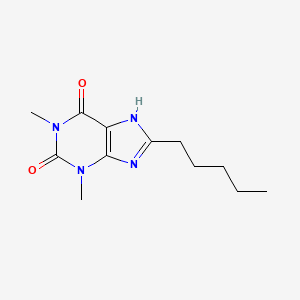
![1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine](/img/structure/B11866276.png)

![2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11866292.png)

![1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11866304.png)

